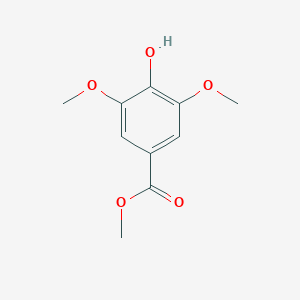

Methyl Syringate

Description

Methyl 4-hydroxy-3,5-dimethoxybenzoate has been reported in Taraxacum formosanum, Litsea hypophaea, and other organisms with data available.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXJAEGJWHJMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237016 | |

| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-35-5 | |

| Record name | Methyl syringate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl syringate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL SYRINGATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5A196MP8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of Methyl Syringate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate) is a naturally occurring phenolic compound that has garnered significant interest within the scientific community due to its diverse biological activities. These include its role as a selective TRPA1 agonist and its ability to inhibit aflatoxin production, positioning it as a molecule of interest for therapeutic and agricultural applications. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailing quantitative data on its occurrence. Furthermore, it presents in-depth experimental protocols for its isolation and purification from these sources and visualizes key biological signaling pathways, offering a critical resource for researchers in natural product chemistry and drug development.

Natural Sources of this compound

This compound is found in a variety of plant species and is notably abundant in specific types of honey, where it serves as a key chemical marker for botanical origin.

Plant Sources

This compound has been identified in several plant species, often as a constituent of their essential oils or extracts. Key plant sources include:

-

Betula alba (White Birch): The essential oil derived from the bark of Betula alba is a known source of this compound, where it contributes to the oil's biological properties, including the inhibition of aflatoxin production.

-

Limonium lopadusanum: This plant, endemic to the island of Lampedusa, produces this compound as one of its secondary metabolites.

-

Illicium micranthum: The herbs of this plant have been found to contain this compound, which has been isolated and studied for its unique inhibitory activity against aflatoxin production.

-

Taraxacum formosanum (Taiwan Dandelion) and Litsea hypophaea: These plants have also been reported to contain this compound.

-

Kalopanax pictus: The leaves of this plant are a source of this compound, which has been identified as a specific and selective activator of the hTRPA1 ion channel.

Honey

Certain monofloral honeys are particularly rich in this compound, making them a significant natural source. The compound is transferred from the nectar of the flowers to the honey.

-

Asphodel Honey (Asphodelus microcarpus): This honey is distinguished by its exceptionally high concentration of this compound. It is considered a definitive chemical marker for authenticating this type of honey.

-

Manuka Honey (Leptospermum scoparium): While known for other markers, Manuka honey also contains this compound, which contributes to its overall phenolic profile and biological activity.

Quantitative Data on this compound Content

The concentration of this compound varies significantly among its natural sources. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Quantitative Content of this compound in Honey

| Honey Type | Botanical Origin | This compound Concentration (mg/kg) | Reference |

| Asphodel Honey | Asphodelus microcarpus | ≥ 122.6 | |

| Manuka Honey | Leptospermum scoparium | < 5 | |

| Robinia, Rape, Chestnut, Clover, Linden Blossom, Dandelion, Sunflower, Thyme, Fir Honeys | Various | < 5 |

Table 2: Quantitative Data for this compound in Plant Sources

| Plant Source | Plant Part | Method of Analysis | Reported Content | Reference |

| Betula alba | Essential Oil from Bark | Not specified | Identified as a key inhibitor of aflatoxin production | |

| Limonium lopadusanum | Whole Plant | Chromatography | 9.9 mg isolated from 1.5 kg of fresh plant material |

Note: Quantitative data for many plant sources is not as readily available or standardized as it is for honey.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification.

Isolation from Honey (Asphodel Honey)

This protocol is adapted from methods used for the analysis of phenolic compounds in honey.

Objective: To extract and purify this compound from Asphodel honey.

Methodology:

-

Sample Preparation and Extraction:

-

Dissolve 40 g of honey in 22 mL of ultrapure water.

-

Add 1.5 g of anhydrous Na₂SO₄ to aid in the separation of layers.

-

Perform a liquid-liquid extraction using dichloromethane (CH₂Cl₂) as the solvent. Extract the aqueous honey solution three times with 20 mL portions of CH₂Cl₂ in an ultrasonic bath for 30 minutes for each extraction.

-

Combine the organic layers and filter them over anhydrous Na₂SO₄ to remove any residual water.

-

Concentrate the organic extract to approximately 200 µL using a Kuderna-Danish concentrator or a rotary evaporator.

-

-

Purification by Thin Layer Chromatography (TLC):

-

The concentrated extract can be further purified by preparative TLC.

-

Apply the extract to a silica gel TLC plate.

-

Develop the plate using a solvent system such as n-hexane-EtOAc (6:4).

-

Identify the band corresponding to this compound under UV light by comparison with a standard.

-

Scrape the silica from the identified band and elute the compound with a suitable solvent like ethyl acetate or methanol.

-

Evaporate the solvent to obtain purified this compound.

-

-

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

-

The concentration of this compound in the initial extract or the purified fraction is determined using HPLC-DAD.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent like methanol or acetonitrile.

-

Detection: The DAD is set to monitor the absorbance at the λmax of this compound (around 275-280 nm).

-

Quantification: A calibration curve is generated using pure this compound standards of known concentrations to quantify the amount in the sample.

-

Isolation from Limonium lopadusanum

This protocol is based on the phytochemical investigation of L. lopadusanum.

Objective: To isolate this compound from the plant material of L. lopadusanum.

Methodology:

-

Extraction:

-

Extract 1.5 kg of fresh plant material with a mixture of H₂O/MeOH (1/1, v/v) at room temperature for 24 hours with stirring.

-

Centrifuge the suspension and separate the supernatant.

-

Perform a liquid-liquid partition of the supernatant against n-hexane to remove nonpolar compounds.

-

Subsequently, extract the remaining aqueous phase with dichloromethane (CH₂Cl₂).

-

Combine the CH₂Cl₂ extracts, dry over Na₂SO₄, and evaporate under reduced pressure to yield a crude extract.

-

-

Purification by Column and Thin Layer Chromatography:

-

Subject the crude CH₂Cl₂ extract to silica gel column chromatography.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of CHCl₃ and iso-PrOH.

-

Monitor the collected fractions by TLC.

-

Combine fractions containing this compound.

-

Perform a final purification step using preparative TLC with a solvent system like n-hexane-EtOAc (6:4) to yield pure this compound (9.9 mg was obtained from 1.5 kg of plant material in one study).

-

Isolation from Betula alba (White Birch) Bark

This compound is a component of the essential oil of Betula alba. While a specific protocol for its isolation is not detailed in the search results, a general workflow can be proposed based on standard phytochemical methods.

Objective: To isolate this compound from the essential oil of Betula alba bark.

Methodology:

-

Essential Oil Extraction:

-

Obtain the essential oil from dried and powdered birch bark using hydrodistillation or steam distillation. This process involves heating the bark with water to vaporize the volatile compounds, which are then condensed and collected.

-

-

Fractionation of the Essential Oil:

-

The crude essential oil is a complex mixture. Fractionation can be achieved using column chromatography over silica gel or Sephadex.

-

Elute the column with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

-

Purification of this compound:

-

Monitor the fractions from the column chromatography by TLC or GC-MS to identify those containing this compound.

-

Combine the relevant fractions and subject them to a final purification step, such as preparative HPLC or crystallization, to obtain pure this compound.

-

Key Biological Signaling Pathways

This compound's biological activities are linked to its interaction with specific molecular targets.

TRPA1 Agonist Signaling Pathway

This compound is a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is expressed in the gastrointestinal tract.

Mechanism:

-

Activation of TRPA1: this compound binds to and activates the TRPA1 channel on enteroendocrine cells in the gut.

-

Calcium Influx: Activation of the TRPA1 channel leads to an influx of Ca²⁺ into the cell.

-

Hormone Release: The increase in intracellular Ca²⁺ triggers the release of gut hormones, specifically Peptide YY (PYY).

-

Physiological Effects: PYY then acts to suppress food intake and delay gastric emptying.

This pathway highlights the potential of this compound in the regulation of appetite and metabolism.

Caption: this compound TRPA1 Agonist Pathway.

Inhibition of Aflatoxin Production

This compound has been shown to inhibit the production of aflatoxins by fungi such as Aspergillus parasiticus and Aspergillus flavus.

Mechanism: The primary mechanism of action is the downregulation of genes essential for aflatoxin biosynthesis.

-

Targeting Gene Expression: this compound reduces the mRNA levels of key regulatory and structural genes in the aflatoxin biosynthesis pathway.

-

Affected Genes: These include aflR (a key transcriptional regulator), pksA (polyketide synthase), and omtB (O-methyltransferase).

-

Inhibition of Biosynthesis: By reducing the expression of these genes, the enzymatic machinery required to produce aflatoxins is diminished, leading to a significant decrease in aflatoxin output without substantially inhibiting fungal growth.

Caption: Aflatoxin Production Inhibition by this compound.

Conclusion

This compound is a valuable natural product with well-defined biological activities. This guide has outlined its primary natural sources, provided quantitative data on its abundance, and detailed experimental protocols for its isolation. The elucidation of its roles as a TRPA1 agonist and an inhibitor of aflatoxin production opens avenues for its application in drug development and food safety. The methodologies and data presented herein serve as a foundational resource for researchers seeking to explore the full potential of this promising molecule.

In Vitro Biological Activity of Methyl Syringate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl syringate, a phenolic compound found in various plants and a notable component of Manuka honey, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the in vitro bioactivities of this compound, with a focus on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Quantitative Data Summary

The following tables provide a consolidated summary of the quantitative data reported for the in vitro biological activities of this compound.

Table 1: Anti-inflammatory and Antioxidant Activities of this compound

| Biological Activity | Assay | Cell Line/System | Concentration/IC₅₀ | Effect | Reference |

| Anti-inflammatory | NETosis Inhibition | Primary Human Neutrophils | 100 µM - 1.7 mM | 50% - 63% reduction in NET formation | [1] |

| Intracellular ROS Inhibition | Primary Human Neutrophils | 10 µM - 1.7 mM | 50% - 66% reduction in ROS activity | [1] | |

| COX-2 Inhibition | A549 (Human Lung Carcinoma) | Not specified | Suppression of hypoxia-induced COX-2 expression | [2] | |

| Antioxidant | DPPH Radical Scavenging | Chemical Assay | Weaker than gallic acid | Weak activity | [3] |

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| A549 | Human Lung Carcinoma | Suppresses hypoxia-induced cell migration and invasion | [2] |

Table 3: Other In Vitro Activities of this compound

| Biological Activity | Target/Organism | IC₅₀/EC₅₀ Value | Effect | Reference |

| Aflatoxin Production Inhibition | Aspergillus parasiticus | 0.9 mM | Inhibition of aflatoxin production | [3] |

| Aspergillus flavus | 0.8 mM | Inhibition of aflatoxin production | [3] | |

| hTRPA1 Activation | hTRPA1-expressing cells | EC₅₀ = 507.4 µM | Selective activation of hTRPA1 | [1] |

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments cited in this guide.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

In a 96-well microplate, add various concentrations of the this compound solution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

-

Protocol:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound solution.

-

Add the this compound solutions to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Anti-inflammatory Activity Assays

a) Neutrophil Extracellular Trap (NET) Formation Assay

-

Principle: This assay quantifies the release of extracellular DNA, a key component of NETs, from activated neutrophils.

-

Protocol:

-

Isolate primary human neutrophils from peripheral blood.

-

Seed the neutrophils in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the neutrophils with a NET-inducing agent, such as phorbol 12-myristate 13-acetate (PMA).

-

Add a cell-impermeable DNA dye (e.g., Sytox Green or PicoGreen) to the wells.

-

Measure the fluorescence intensity over time using a plate reader to quantify the amount of extracellular DNA released.

-

The percentage of NETosis inhibition is calculated relative to the stimulated control.[1]

-

b) Intracellular Reactive Oxygen Species (ROS) Assay

-

Principle: This assay measures the levels of intracellular ROS using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Culture cells (e.g., primary human neutrophils or RAW 264.7 macrophages) in a 96-well plate.

-

Load the cells with DCFH-DA by incubating them with the probe.

-

Wash the cells to remove excess probe.

-

Treat the cells with various concentrations of this compound.

-

Induce oxidative stress by adding a stimulating agent (e.g., PMA or lipopolysaccharide (LPS)).

-

Measure the fluorescence intensity of DCF at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

The reduction in fluorescence intensity in this compound-treated cells compared to the stimulated control indicates its ROS scavenging activity.[1]

-

c) Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes to allow for color development (a purple azo dye).

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

-

Anticancer Activity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

-

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Seed cancer cells (e.g., A549, HCT116, MCF-7, HepG2) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.

-

b) Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cancer cells with this compound for a desired time.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

c) Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Principle: This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

-

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Wash the cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining.

-

Stain the cells with a solution containing PI.

-

Analyze the DNA content of the cells by flow cytometry.

-

The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

-

Neuroprotective Activity Assay

a) MPP⁺-Induced Neurotoxicity Assay in SH-SY5Y Cells

-

Principle: This assay models Parkinson's disease-like neurodegeneration by inducing cytotoxicity in the human neuroblastoma cell line SH-SY5Y using the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺). The neuroprotective effect of a compound is assessed by its ability to mitigate this toxicity.

-

Protocol:

-

Culture SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Expose the cells to a toxic concentration of MPP⁺.

-

After the incubation period, assess cell viability using the MTT assay as described previously.

-

An increase in cell viability in the this compound-treated groups compared to the MPP⁺-only treated group indicates a neuroprotective effect.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound, providing insights into its mechanisms of action.

Caption: Anti-inflammatory mechanism of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Induction of the intrinsic apoptotic pathway by this compound.

Caption: Potential involvement of this compound in the extrinsic apoptotic pathway.

Conclusion

The in vitro evidence presented in this technical guide highlights the significant biological activities of this compound. Its demonstrated antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties underscore its potential as a lead compound for the development of novel therapeutic agents. The detailed experimental protocols and visualized signaling pathways provided herein offer a solid foundation for further research into the molecular mechanisms and potential clinical applications of this promising natural product. Future studies should focus on expanding the scope of in vitro investigations to a wider range of cell lines and disease models, as well as progressing to in vivo studies to validate these preliminary findings.

References

A Technical Guide to the Spectroscopic Data of Methyl Syringate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl syringate, a phenolic compound of significant interest in various research fields, including drug development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visualization of its relevant signaling pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (IUPAC Name: Methyl 4-hydroxy-3,5-dimethoxybenzoate; CAS Number: 884-35-5).

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.23 | s | 2H | H-2, H-6 (Aromatic) |

| ~5.90 | s | 1H | Ar-OH |

| ~3.89 | s | 6H | 2 x -OCH₃ |

| ~3.87 | s | 3H | -COOCH₃ |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~167.0 | C=O (Ester) |

| ~147.0 | C-3, C-5 |

| ~141.0 | C-4 |

| ~120.5 | C-1 |

| ~106.5 | C-2, C-6 |

| ~56.5 | -OCH₃ (methoxy) |

| ~52.5 | -OCH₃ (ester) |

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3000 - 2850 | Medium | C-H stretch (aromatic and alkyl) |

| ~1710 | Strong | C=O stretch (ester carbonyl) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1320 - 1210 | Strong | C-O stretch (ester and ether) |

| ~1120 | Strong | C-O stretch (ether) |

The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 212 | Moderate | [M]⁺ (Molecular Ion) |

| 181 | High | [M - OCH₃]⁺ |

| 153 | Moderate | [M - COOCH₃]⁺ |

| 125 | Low | [M - COOCH₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground this compound is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

FTIR Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization (Electron Ionization - EI): In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Signaling Pathway Visualization

This compound has been identified as a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2] Its activation of TRPA1 has been linked to various physiological effects, including the suppression of hypoxia-induced inflammation and the regulation of food intake.[1]

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

This diagram illustrates the signaling cascade initiated by the binding of this compound to the TRPA1 channel, leading to downstream cellular responses.

References

Methyl Syringate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of methyl syringate, a phenolic compound of significant interest in various scientific fields. This document outlines its melting point and solubility characteristics, details the experimental methodologies for their determination, and presents a key biological pathway in which this compound is involved.

Physical and Chemical Properties

This compound, also known as methyl 3,5-dimethoxy-4-hydroxybenzoate, is a benzoate ester derived from the formal condensation of the carboxy group of syringic acid with methanol.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₅ | [2][3] |

| Molecular Weight | 212.2 g/mol | [1][3] |

| Appearance | White to beige solid/powder | [1] |

| Melting Point | 103-107 °C | [1][2][3][4] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various analytical procedures. This compound exhibits a varied solubility profile across different solvents.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble (1485 mg/L at 25 °C, estimated) | [2][3][5] |

| Alcohol | Soluble | [2][3] |

| Ether | Soluble | [2][3] |

| Chloroform | Slightly soluble | [1][2] |

| Methanol | Slightly soluble | [1][2] |

| DMSO | Soluble | [6] |

Experimental Protocols

The accurate determination of the physical properties of this compound relies on standardized experimental protocols. Below are detailed methodologies for measuring its melting point and solubility.

Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard technique for crystalline solids.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[7]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer or digital temperature probe[7]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[8] The tube is tapped gently to ensure the sample is compact at the bottom.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer or probe is positioned to accurately measure the temperature of the block.[7]

-

Heating and Observation: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range.[7] For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.[7][8]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as this range.[7] For a pure compound, this range is typically narrow.[7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Apparatus:

-

Conical flasks or vials with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Filtration system (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a flask. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[9]

-

Equilibration: The flask is sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9] The presence of undissolved solid at the end of this period confirms saturation.[9]

-

Sample Withdrawal and Filtration: An aliquot of the supernatant is carefully withdrawn. It is crucial to immediately filter the sample to remove any undissolved solid particles. The choice of filter membrane should be compatible with the solvent and not bind to the solute.

-

Quantification: The concentration of this compound in the clear, filtered solution is determined using a validated analytical method. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is expressed in units such as mg/mL, g/L, or mol/L at the specified temperature.

Biological Pathway: Inhibition of Aflatoxin Biosynthesis

This compound has been shown to inhibit the production of aflatoxins, which are toxic secondary metabolites produced by certain species of Aspergillus fungi.[7] It achieves this by downregulating the expression of key genes in the aflatoxin biosynthetic pathway.[7]

Caption: Inhibition of Aflatoxin Biosynthesis by this compound.

Experimental Workflow: Analysis of this compound in Honey

This compound is a known chemical marker for certain types of honey, such as asphodel honey.[10] Its quantification is essential for honey authentication. A general workflow for its analysis is depicted below.

Caption: General Workflow for this compound Analysis in Honey.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | CAS:884-35-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitory Activities of Alkyl Syringates and Related Compounds on Aflatoxin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of this compound as a specific aflatoxin production inhibitor from the essential oil of Betula alba and aflatoxin production inhibitory activities of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory Activities of Alkyl Syringates and Related Compounds on Aflatoxin Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound: a chemical marker of asphodel (Asphodelus microcarpus Salzm. et Viv.) monofloral honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Methyl Syringate: A Technical Guide to its Discovery, History, and Analysis in Plants

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and analytical methodologies for the plant-derived compound, methyl syringate, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the origins of this significant plant metabolite, quantitative data on its distribution, and detailed experimental protocols for its study.

This compound, a benzoate ester formed from the condensation of syringic acid and methanol, is a naturally occurring phenolic compound found across the plant kingdom.[1] Its discovery and history are intrinsically linked to the broader study of phenolic acids and their derivatives in plants. While a definitive first isolation of this compound remains to be pinpointed in historical literature, its identification has been noted in numerous plant species over the years, including Taraxacum formosanum, Litsea hypophaea, Betula alba, Limonium lopadusanum, and Kalopanax pictus.

The biosynthesis of this compound originates from the shikimate pathway, a crucial metabolic route in plants and microorganisms for the production of aromatic amino acids and other key compounds.[2] This pathway synthesizes syringic acid, the direct precursor to this compound. The final step in its formation is the esterification of syringic acid with methanol.

Quantitative Distribution in the Plant Kingdom

This compound is distributed throughout various tissues in plants, including the flowers, leaves, branches, and roots. Its concentration can vary significantly between plant species and even different parts of the same plant. Notably, it has been identified as a key chemical marker in certain monofloral honeys, which provides an indirect measure of its concentration in the nectar of the source plants.

| Plant Species | Plant Part/Product | Concentration of this compound | Reference |

| Asphodelus microcarpus | Nectar (via Honey) | ≥122.6 mg/kg | [3] |

| Leptospermum scoparium (Manuka) & Kunzea ericoides (Kanuka) | Nectar (via Honey) | High concentrations, used as a marker | [3] |

| Robinia, Rape, Chestnut, Clover, Linden Blossom, Dandelion, Sunflower, Thyme, Fir | Nectar (via Honey) | <5 mg/kg | [4][3] |

| Mentha spp. | Nectar (via Honey) | 38.3% - 56.2% of solvent extractives | |

| Leptospermum scoparium | Flowers, Leaves, Branches, Roots | Present (quantitative data not specified in the provided search results) | [5] |

Biosynthesis and Signaling Pathways

The biosynthesis of this compound is an extension of the well-established phenylpropanoid and benzoic acid pathways in plants. The core pathway leading to its precursor, syringic acid, involves a series of enzymatic reactions starting from chorismate.

While the biosynthetic pathway of its precursor is well-understood, the specific signaling roles of this compound within the plant are less defined in current literature. Phenolic compounds, in general, are known to be involved in plant defense responses to biotic and abiotic stress, acting as antioxidants and signaling molecules.[6] The esterification of phenolic acids, such as the formation of this compound, may play a role in modulating their biological activity and transport within the plant.

Experimental Protocols

The extraction, identification, and quantification of this compound from plant materials are typically achieved through chromatographic techniques. Below are generalized protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Phenolic Compound Analysis

This protocol outlines a general procedure for the analysis of phenolic compounds, including this compound, in plant extracts.

1. Sample Preparation:

-

Extraction: A known quantity of dried and ground plant material (e.g., 10g) is extracted with a suitable solvent, such as 70% ethanol (100 mL).[4]

-

Filtration: The resulting extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[4]

2. HPLC-DAD Analysis:

-

System: An HPLC system equipped with a Diode-Array Detector (DAD) is used.[4]

-

Column: A C18 reverse-phase column (e.g., ZORBAX SB-Aq, 5 µm, 4.6 x 250 mm) is commonly employed for the separation of phenolic compounds.[4]

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents. For example, Solvent A: acetonitrile with 2.0% acetic acid, and Solvent B: Milli-Q water with 2.0% acetic acid.[4]

-

Flow Rate: A standard flow rate is 1.0 mL/min.[4]

-

Detection: The DAD is set to monitor a range of wavelengths to detect various phenolic compounds, with specific wavelengths chosen for quantification based on the absorbance maxima of the compounds of interest.

-

Quantification: The concentration of this compound in the extract is determined by comparing its peak area to a calibration curve generated from authentic standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a powerful technique for the identification and quantification of a wide range of plant metabolites, including this compound. This often requires derivatization to increase the volatility of the compounds.

1. Metabolite Extraction:

-

Frozen plant tissue (~100 mg) is homogenized and extracted using a methanol/chloroform/water solvent system to separate polar and non-polar metabolites.[1]

-

An internal standard (e.g., ribitol) is added for quantitative analysis.[1]

-

The polar phase containing this compound is collected and dried.[1]

2. Derivatization:

-

The dried extract is first derivatized with methoxyamine hydrochloride in pyridine to protect carbonyl groups.[1]

-

This is followed by silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility of the compounds for GC analysis.[1]

3. GC-MS Analysis:

-

Injection: The derivatized sample is injected into the GC-MS system.[1]

-

Separation: A capillary column (e.g., 30m) is used with a temperature gradient to separate the metabolites. For instance, an initial oven temperature of 80°C, ramped up to 330°C.[1]

-

Detection: The mass spectrometer is operated in full-scan mode to acquire mass spectra of the eluting compounds.[1]

-

Identification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard and by matching with spectral libraries.

This technical guide provides a foundational understanding of this compound in the context of plant science. Further research into its specific physiological roles and signaling pathways will undoubtedly reveal more about the intricate chemical ecology of plants.

References

- 1. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. phcogres.com [phcogres.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 6. longdom.org [longdom.org]

The Therapeutic Potential of Methyl Syringate: A Technical Guide

Abstract

Methyl Syringate (MSYR), a phenolic compound found in various plants and a key component of Manuka honey, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of MSYR's therapeutic effects, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its potential applications in weight management, anti-inflammatory therapies, cancer prevention, and diabetes management. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate further investigation and therapeutic development of this compound.

Introduction

Methyl 4-hydroxy-3,5-dimethoxybenzoate, commonly known as this compound (MSYR), is a naturally occurring phenolic compound. Historically recognized as a chemical marker in certain types of honey, recent scientific inquiry has unveiled its significant pharmacological potential.[1] MSYR has demonstrated a variety of therapeutic effects, including roles in regulating food intake, suppressing inflammation, inhibiting cancer cell proliferation, and improving glucose metabolism.[2][3][4] This guide synthesizes the current body of research on MSYR, presenting its multifaceted therapeutic profile and the underlying molecular mechanisms.

Therapeutic Effects and Mechanisms of Action

Weight Management: A TRPA1-Mediated Pathway

This compound has been identified as a specific and selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[2][5] This activation plays a crucial role in its effects on weight management.

-

Mechanism of Action: MSYR activates TRPA1 channels expressed in the gastrointestinal tract, which is associated with the regulation of gastric motility and emptying.[5][6] This activation leads to a reduction in food intake and delayed gastric emptying, ultimately contributing to weight suppression.[5][6] Furthermore, MSYR-induced TRPA1 activation stimulates the release of Peptide YY (PYY), a gut hormone known to reduce appetite, without affecting Glucagon-like peptide-1 (GLP-1) levels.[5][6]

Caption: TRPA1 activation by this compound.

Anti-Inflammatory and Anti-Cancer Effects

MSYR exhibits significant anti-inflammatory properties, which are closely linked to its potential as a cancer preventative agent.

-

Mechanism of Action: MSYR has been shown to suppress hypoxia-induced cyclooxygenase-2 (COX-2) expression in lung cancer cells.[3] COX-2 is a key enzyme in the inflammatory pathway and is often upregulated in tumors. By inhibiting COX-2, MSYR can reduce inflammation and potentially inhibit tumorigenesis.[3] This effect is also mediated through the activation of TRPA1 channels.[3] Additionally, MSYR has been observed to inhibit the migration and invasion of cancer cells.

Caption: MSYR's inhibition of COX-2 expression.

Anti-Diabetic Properties

Recent studies have highlighted the potential of MSYR in the management of type 2 diabetes.

-

Mechanism of Action: MSYR has been shown to inhibit the catalytic activity of protein tyrosine phosphatases (PTPs), specifically PTPN2 and PTPN6.[4][7] These PTPs are negative regulators of insulin signaling.[4] By inhibiting PTPN2 and PTPN6, MSYR enhances the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of glucose homeostasis.[4] This leads to increased glucose uptake in adipocytes and muscle cells.[4]

Caption: MSYR's role in glucose metabolism.

Other Potential Therapeutic Effects

-

Aflatoxin Inhibition: MSYR has been shown to inhibit the production of aflatoxins by Aspergillus parasiticus and Aspergillus flavus without significantly affecting fungal growth.[8] It achieves this by reducing the mRNA levels of genes essential for aflatoxin biosynthesis.[8]

-

Antibacterial Activity: As a component of honey, MSYR contributes to its overall antibacterial properties.

Quantitative Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Target/Assay | Cell Line/System | Efficacy Metric | Value | Reference |

| hTRPA1 Activation | hTRPA1-transfected cells | EC₅₀ | 507.4 µM | [2] |

| PTPN2 Inhibition | In vitro enzyme assay | IC₅₀ | 6.95 µM | [9] |

| PTPN6 Inhibition | In vitro enzyme assay | IC₅₀ | 7.31 µM | [9] |

| Aflatoxin Production Inhibition (A. parasiticus) | Fungal culture | IC₅₀ | 0.9 mM | [8] |

| Aflatoxin Production Inhibition (A. flavus) | Fungal culture | IC₅₀ | 0.8 mM | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Therapeutic Effect | Dosage | Outcome | Reference |

| ICR Mice | Reduction in food intake | 10 mg/kg (oral) | Significant reduction in cumulative food intake | [6] |

| ICR Mice | Delayed gastric emptying | 10 mg/kg (oral) | Significantly delayed gastric emptying | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

TRPA1 Activation Assay (Calcium Imaging)

Objective: To determine the ability of this compound to activate TRPA1 channels, leading to an increase in intracellular calcium levels.

Materials:

-

hTRPA1-transfected cells (e.g., HEK293)

-

Fura-2 AM (calcium indicator dye)

-

This compound solution

-

Positive controls (e.g., AITC, cinnamaldehyde)

-

TRPA1 antagonist (e.g., HC-030031)

-

Ruthenium Red (general cation channel blocker)

-

Cell culture medium and buffers

Procedure:

-

Cell Culture: Culture hTRPA1-transfected cells under standard conditions.

-

Dye Loading: Load the cells with Fura-2 AM according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period to allow for intracellular accumulation.

-

Baseline Measurement: Measure the baseline fluorescence ratio of Fura-2 at two different excitation wavelengths (e.g., 340 nm and 380 nm) before the addition of any compounds.

-

Compound Application: Apply different concentrations of this compound, positive controls, and vehicle control to the cells.

-

Calcium Measurement: Continuously monitor the changes in the Fura-2 fluorescence ratio, which corresponds to changes in intracellular calcium concentration.

-

Antagonist Treatment: To confirm the specificity of TRPA1 activation, pre-incubate the cells with a TRPA1 antagonist (HC-030031) or a general cation channel blocker (Ruthenium Red) before applying this compound.

-

Data Analysis: Calculate the change in intracellular calcium concentration in response to each treatment. Determine the EC₅₀ value for this compound by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for TRPA1 activation assay.

COX-2 Expression Analysis (Western Blot)

Objective: To investigate the effect of this compound on the expression of COX-2 protein in cells, particularly under hypoxic conditions.

Materials:

-

Cell line (e.g., A549 human lung cancer cells)

-

This compound solution

-

Hypoxia chamber or chemical hypoxia-inducing agent

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against COX-2

-

Primary antibody against a loading control (e.g., β-actin)

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture A549 cells and treat them with various concentrations of this compound. Induce hypoxia for a specified duration.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against COX-2, followed by incubation with the HRP-conjugated secondary antibody.

-

Loading Control: Probe the same membrane with an antibody against a loading control protein to ensure equal protein loading across lanes.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry Analysis: Quantify the intensity of the COX-2 bands and normalize them to the loading control to determine the relative expression levels.

PTPN2 and PTPN6 Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of PTPN2 and PTPN6.

Materials:

-

Recombinant human PTPN2 and PTPN6 enzymes

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)

-

This compound solution at various concentrations

-

Assay buffer

-

Microplate reader

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing the assay buffer and the phosphatase substrate in a 96-well plate.

-

Inhibitor Addition: Add different concentrations of this compound or a vehicle control to the wells.

-

Enzyme Addition: Initiate the reaction by adding the recombinant PTPN2 or PTPN6 enzyme to the wells.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the enzymatic reaction to proceed.

-

Signal Measurement: Measure the product formation by reading the absorbance or fluorescence on a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

AMPK Phosphorylation Analysis (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of AMPK in cells.

Materials:

-

Cell line (e.g., 3T3-L1 adipocytes)

-

This compound solution

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against phosphorylated AMPK (pAMPK)

-

Primary antibody against total AMPK

-

Primary antibody against a loading control (e.g., β-actin)

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat the cells with different concentrations of this compound for a specified time.

-

Cell Lysis and Protein Quantification: Follow the same procedure as described in the COX-2 Western Blot protocol (Section 4.2).

-

Western Blotting: Perform SDS-PAGE, protein transfer, blocking, and antibody incubations as previously described. Use primary antibodies specific for pAMPK and total AMPK.

-

Detection and Analysis: Detect the protein bands and perform densitometry analysis. Calculate the ratio of pAMPK to total AMPK to determine the level of AMPK activation.

Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in cells.

Materials:

-

Cell line (e.g., differentiated 3T3-L1 adipocytes)

-

This compound solution

-

Radio-labeled glucose (e.g., 2-deoxy-D-[³H]glucose) or a fluorescent glucose analog (e.g., 2-NBDG)

-

Insulin (as a positive control)

-

Glucose-free buffer

-

Lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

-

Serum Starvation: Serum-starve the differentiated adipocytes to reduce basal glucose uptake.

-

Treatment: Treat the cells with this compound, insulin, or a vehicle control.

-

Glucose Uptake: Add the radio-labeled or fluorescent glucose analog to the cells and incubate for a specific time to allow for uptake.

-

Washing: Stop the uptake by washing the cells with ice-cold buffer to remove extracellular glucose.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Measurement: Measure the amount of internalized glucose using a scintillation counter (for radio-labeled glucose) or a fluorescence plate reader (for fluorescent analogs).

-

Data Analysis: Normalize the glucose uptake values to the protein concentration of the cell lysates and compare the effects of the different treatments.

In Vivo Food Intake and Gastric Emptying Study

Objective: To evaluate the effect of this compound on food intake and gastric emptying in an animal model.

Materials:

-

Animal model (e.g., ICR mice)

-

This compound solution for oral administration

-

Standard rodent chow

-

Metabolic cages for food intake measurement

-

Phenol red solution (for gastric emptying measurement)

Procedure:

-

Acclimatization: Acclimatize the animals to the experimental conditions.

-

Food Intake Measurement:

-

House the mice individually in metabolic cages.

-

Administer this compound or vehicle orally.

-

Provide a pre-weighed amount of food and measure the food consumption at different time points.

-

-

Gastric Emptying Measurement:

-

Fast the mice overnight.

-

Administer a non-absorbable marker (e.g., phenol red in a methylcellulose solution) orally.

-

Administer this compound or vehicle.

-

At a specific time point after administration, sacrifice the animals and collect their stomachs.

-

Measure the amount of phenol red remaining in the stomach spectrophotometrically.

-

Calculate the gastric emptying rate as the percentage of the marker that has emptied from the stomach.

-

-

Data Analysis: Statistically analyze the differences in food intake and gastric emptying between the treatment and control groups.

Conclusion

This compound is a promising natural compound with a wide array of therapeutic properties. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and cell proliferation highlights its potential for the development of novel therapies for a range of conditions, including obesity, type 2 diabetes, and cancer. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound. Further research, including preclinical and clinical studies, is warranted to fully elucidate its efficacy and safety in human subjects.

References

- 1. This compound: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis [imrpress.com]

- 2. This compound, a low-molecular-weight phenolic ester, as an activator of the chemosensory ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a TRPA1 agonist represses hypoxia-induced cyclooxygenase-2 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Stimulates Glucose Uptake by Inhibiting Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The TRPA1 agonist, this compound suppresses food intake and gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The TRPA1 Agonist, this compound Suppresses Food Intake and Gastric Emptying | PLOS One [journals.plos.org]

- 7. This compound Stimulates Glucose Uptake by Inhibiting Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of this compound as a specific aflatoxin production inhibitor from the essential oil of Betula alba and aflatoxin production inhibitory activities of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Antioxidant Potential of Methyl Syringate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl syringate (MSY), a phenolic compound prominently found in Manuka honey, has garnered significant scientific interest for its potent antioxidant properties.[1] This technical guide provides a comprehensive overview of the antioxidant potential of this compound, detailing its mechanisms of action, summarizing quantitative data from various assays, and providing explicit experimental protocols. The document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic applications of this compound in mitigating oxidative stress-related pathologies.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.

Direct Radical Scavenging

The chemical structure of this compound, featuring phenolic hydroxyl (-OH) and methoxy (-OCH3) groups, is central to its ability to directly scavenge free radicals.[2] The phenolic hydroxyl group can donate a hydrogen atom to an unstable free radical, thereby neutralizing it. The resulting this compound radical is stabilized by resonance, preventing it from becoming a pro-oxidant. This direct interaction is a primary contributor to its efficacy in chemical-based antioxidant assays.

Caption: Direct radical scavenging mechanism of this compound.

Indirect and Cellular Mechanisms

Beyond direct scavenging, this compound exerts its antioxidant effects by modulating cellular signaling pathways. Evidence suggests it can activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis and oxidative stress responses.[2] Activation of AMPK can lead to the upregulation of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which provide a secondary, more sustained line of defense against oxidative damage.[2] Furthermore, studies have shown that this compound is a potent inhibitor of neutrophil intracellular ROS activity and the formation of neutrophil extracellular traps (NETosis), key processes in inflammation-driven oxidative stress.[1][3][4]

Caption: Indirect antioxidant action via the AMPK signaling pathway.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro chemical and cell-based assays. The following tables summarize the available data.

Table 1: Chemical and Cellular Antioxidant Capacity

This table presents the antioxidant capacity of this compound expressed in quercetin equivalents (QE), providing a standardized comparison against a well-known antioxidant.

| Assay Type | Cell Line | Antioxidant Capacity (mg QE / 100 g) | Reference |

| DPPH (Chemical) | N/A | 75.45 ± 0.92 | [5] |

| ABTS (Chemical) | N/A | 91.76 ± 0.66 | [5] |

| CAA (Cellular) | HepG2 | 255.06 ± 10.53 | [5] |

| CAA (Cellular) | Caco-2 | 97.35 ± 8.13 | [5] |

Table 2: Cellular Activity in Human Neutrophils

This table summarizes the inhibitory effects of this compound on inflammatory processes driven by oxidative stress in primary human neutrophils.

| Activity Measured | Concentration Range | Maximum Inhibition / Reduction | Reference |

| Intracellular ROS Activity | 10 µM – 2 mM | 66% reduction | [1][3][4] |

| NETosis (NET formation) | 10 µM – 2 mM | 68% reduction | [1][3][4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key assays used to evaluate the antioxidant potential of this compound.

Caption: A generalized workflow for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

-

Principle: The reduction of the DPPH radical is monitored by the decrease in absorbance at 517 nm.

-

Reagents & Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound (MSY)

-

Positive Control (e.g., Ascorbic Acid, Trolox, or Gallic Acid)

-

96-well microplate or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM DPPH stock solution by dissolving an appropriate amount of DPPH in methanol or ethanol. Protect the solution from light.[8]

-

Sample Preparation: Prepare a stock solution of MSY and the positive control in the same solvent. Perform serial dilutions to obtain a range of concentrations.

-

Assay Protocol (Microplate):

-

Add 50 µL of each sample dilution (or standard) to the wells of a 96-well plate.

-

Add 150 µL of the DPPH working solution to all wells.

-

Include a blank control (solvent only) and a negative control (solvent + DPPH solution).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][7]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting % RSA against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[5][9]

-

Principle: The reduction of ABTS•+ by the antioxidant causes a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[10]

-

Reagents & Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (MSY) and standards (e.g., Trolox)

-

Spectrophotometer

-

-

Procedure:

-

ABTS•+ Solution Preparation:

-

Working Solution: Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-

Assay Protocol:

-

Add 20 µL of the sample or standard dilutions to a test tube or microplate well.

-

Add 180 µL of the diluted ABTS•+ working solution and mix thoroughly.

-

-

Incubation: Incubate the mixture at room temperature for 6-10 minutes.

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[12]

-

Principle: The reduction of the Fe³⁺-TPTZ complex results in an increase in absorbance at 593 nm, which is proportional to the total reducing power of the sample.

-

Reagents & Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Ferrous sulfate (FeSO₄) for standard curve

-

This compound (MSY)

-

Water bath (37°C)

-

Spectrophotometer

-

-

Procedure:

-

FRAP Reagent Preparation: Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[13]

-

Standard Curve: Prepare a standard curve using freshly prepared aqueous solutions of FeSO₄ at various concentrations (e.g., 100-1000 µM).

-

Assay Protocol:

-

Add 20 µL of the sample, standard, or blank (solvent) to a test tube.

-

Add 180 µL of the pre-warmed FRAP reagent and mix vigorously.

-

-

Incubation: Incubate the mixture at 37°C for 4-6 minutes.[14]

-

Measurement: Measure the absorbance at 593 nm against a reagent blank.

-

Calculation: Determine the FRAP value of the sample by comparing its absorbance to the FeSO₄ standard curve. Results are typically expressed as µM Fe(II) equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Principle: Cells are co-incubated with a fluorescent probe (like DCFH-DA) and a free radical generator (like AAPH). The antioxidant potential of the test compound is measured by its ability to prevent the oxidation of the probe, thus reducing fluorescence.

-

Reagents & Materials:

-

Cell line (e.g., HepG2, Caco-2)[5]

-

Cell culture medium and supplements

-

Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) radical initiator

-

This compound (MSY)

-

Black 96-well microplate (for fluorescence)

-

Fluorescence plate reader

-

-

Procedure:

-

Cell Seeding: Seed cells (e.g., HepG2) in a black 96-well plate at an appropriate density and allow them to adhere overnight.

-

Cell Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of MSY for 1-2 hours.

-

Probe Loading: Add DCFH-DA solution to the wells and incubate for 30-60 minutes. The probe is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Induction of Oxidative Stress: Wash the cells to remove excess probe. Add AAPH solution to induce ROS generation.

-

Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 1 hour) with excitation at ~485 nm and emission at ~535 nm.

-

Calculation: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The CAA value is calculated as: % Reduction = [1 - (AUC_sample / AUC_control)] x 100

-

Conclusion